4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile
Description
4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is a nitrile-containing compound featuring a ketone group and aromatic substituents. Its structure includes a 4-bromophenyl group at the 4-position and a phenyl group at the 2-position. The bromine substituent imparts electron-withdrawing effects, influencing reactivity and physical properties such as melting point and solubility .
Properties
IUPAC Name |
4-(4-bromophenyl)-4-oxo-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNSGKRLPBRPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The oxidative cyclization method employs copper catalysts to facilitate the formation of the ketone and nitrile functionalities. A typical procedure involves reacting 4-bromobenzaldehyde with phenylacetonitrile in the presence of potassium cyanide (KCN), acetic acid, and dimethyl sulfoxide (DMSO). The copper catalyst (e.g., CuI or CuBr) promotes the cyclization step, which is critical for constructing the four-carbon backbone.
Optimization of Reaction Conditions
Key parameters influencing yield include:
- Temperature : Reactions proceed optimally at 80–100°C.
- Solvent System : DMSO enhances solubility of intermediates, while acetic acid stabilizes reactive species.
- Catalyst Loading : 10 mol% CuI achieves a balance between cost and efficiency.
Under these conditions, the method yields approximately 82–83% of the target compound, as confirmed by silica gel chromatography and $$ ^1H $$-NMR analysis.
Transition-Metal-Free Cyano 1,3 Migration
General Procedure
This method avoids transition metals, relying instead on base-mediated migration of the cyano group. The reaction begins with an unsaturated cyanohydrin precursor, which undergoes 1,3-shift under basic conditions (e.g., potassium tert-butoxide). The process is conducted in tetrahydrofuran (THF) at room temperature for 30 minutes, followed by heating to 100°C for 18 hours.
Key Advantages and Limitations
- Yield : 76–87% for derivatives with electron-withdrawing substituents.
- Selectivity : High regioselectivity due to steric and electronic effects of the bromophenyl group.
- Purification : Silica gel chromatography with hexanes/ethyl acetate (10:1) ensures >95% purity.
Characterization data for this route includes $$ ^{13}C $$-NMR peaks at δ 194.35 (ketone carbon) and 117.92 (nitrile carbon), aligning with expected structural features.
Condensation and Oxidation Protocols
Two-Step Synthesis
A classical approach involves:
- Condensation : 4-Bromobenzaldehyde reacts with phenylacetonitrile under basic conditions (e.g., NaOH) to form an intermediate aldol adduct.
- Oxidation : The adduct is treated with hydrogen peroxide or potassium permanganate to introduce the ketone group.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors improve heat transfer and reduce reaction times. Automated systems achieve yields of 78–82% with minimal manual intervention. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures pharmaceutical-grade purity.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Oxidative Cyclization | CuI, KCN, DMSO | 82–83 | 12–18 hours | High reproducibility |
| Cyano 1,3 Migration | KOtBu, THF | 76–87 | 18 hours | Transition-metal-free |
| Condensation-Oxidation | NaOH, H₂O₂ | 70–75 | 24–36 hours | Scalability |
Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analyses show ≥98% purity for compounds purified via recrystallization, compared to 95–97% for chromatographed samples.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
The compound has shown promise in various medicinal chemistry applications:
- Anticancer Activity : Preliminary studies suggest that 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile may exhibit anticancer properties by interacting with specific molecular targets within cancer cells, potentially inhibiting their growth.
- Anti-inflammatory Properties : Research indicates that this compound may also have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Interaction Studies
Interaction studies have demonstrated that this compound can engage with radical traps, generating superoxide radicals during reactions. This behavior is crucial for understanding its potential therapeutic applications and biological interactions.
Case Studies
- Anticancer Research :
- Photocatalytic Applications :
- Biological Interaction Studies :
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents on the phenyl rings significantly alter physical properties. Key examples include:
Key Observations:
- Electron-withdrawing groups (Br, Cl, CF₃) reduce electron density, affecting reactivity in nucleophilic additions or cyclizations. Bromine’s larger atomic radius compared to chlorine may increase melting points due to stronger van der Waals interactions .
- Electron-donating groups (NH₂, OMe): The amino group in 6ak lowers the melting point (105–106°C) compared to non-polar substituents, likely due to reduced crystallinity . Methoxy groups enhance solubility in polar solvents compared to bromine .
Biological Activity
4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is an organic compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring a bromophenyl group and a nitrile functional group, contributes to its biological activity. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.
- Molecular Formula : C17H14BrN
- Molecular Weight : Approximately 314.21 g/mol
- Appearance : White solid
- Melting Point : 120 - 122 °C
Synthesis
The synthesis of this compound typically involves several steps, utilizing various reagents and conditions. A notable method includes:
- Oxidative Cyclization : Conducted using copper catalysts to enhance yields.
- Reagents : Potassium cyanide (KCN), acetic acid, and DMSO are commonly used in the synthesis process.
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Research has shown that compounds structurally similar to this compound possess antimicrobial properties against bacterial and fungal strains. For instance, derivatives were tested for their effectiveness using standard assays such as:
- DPPH Assay : To assess antioxidant activity.
- ABTS Assay : For evaluating radical scavenging activity.
These assays indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in drug development .
Toxicity Studies
Toxicity assessments have been conducted using freshwater cladoceran Daphnia magna as a model organism. Results indicated varying degrees of toxicity among different structural analogs, which is critical for evaluating the safety profile of these compounds in potential therapeutic applications.
Study 1: Antimicrobial Evaluation
A study focused on synthesizing and characterizing various derivatives of this compound. The synthesized compounds were subjected to antimicrobial testing against common pathogens. The results demonstrated that some derivatives exhibited potent antibacterial activity, making them promising candidates for further development as antimicrobial agents .
Study 2: Antioxidant Properties
Another investigation evaluated the antioxidant capacity of the compound using different assays (DPPH and ABTS). The findings revealed that certain derivatives not only scavenged free radicals effectively but also showed a correlation between structural modifications and enhanced antioxidant activity .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Methylphenyl)-4-oxo-2-phenylbutanenitrile | Contains a methyl group instead of bromine | Potentially different biological activity |
| 4-(2-Chlorophenyl)-4-oxo-2-phenylbutanenitrile | Contains a chlorine substituent | May exhibit different reactivity patterns |
| 4-(Biphenyl-2-yl)-4-oxobutanenitrile | Features a biphenyl group | Unique steric effects influencing reactivity |
| 4-(Phenyl)-4-oxobutanenitrile | Lacks additional substituents | Simplified structure may lead to different properties |
This table highlights how variations in substituents can significantly influence the biological activity and potential applications of these compounds.
Q & A
Q. What are the common synthetic routes for 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile?
The synthesis typically involves condensation reactions between bromophenyl precursors and nitrile-containing intermediates. For example:
- Step 1 : React a bromophenyl ketone with a phenylacetonitrile derivative under basic conditions to form the α,β-unsaturated nitrile intermediate.
- Step 2 : Optimize the reaction using catalysts like Knoevenagel catalysts (e.g., piperidine) to enhance yield .
- Step 3 : Purify the product via column chromatography or recrystallization, monitoring purity by TLC or HPLC. Multi-step syntheses require strict control of temperature (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) to minimize side reactions .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the bromophenyl, ketone, and nitrile groups (e.g., nitrile signal at ~110–120 ppm in C NMR) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 325.02) .
- X-ray Crystallography : Resolve crystal structure using SHELX software, with refinement parameters like R1 < 0.05 .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Data Refinement : Use SHELXL to refine atomic displacement parameters and correct for twinning or disorder. For example, adjust U values for overlapping electron densities .
- Validation Tools : Cross-check with PLATON for symmetry checks and CCDC databases to compare bond lengths/angles (e.g., C-Br bond: 1.89–1.92 Å) .
Q. What strategies optimize reaction conditions for high-purity synthesis?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of bromophenyl intermediates.
- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- In-line Analytics : Employ FTIR to monitor nitrile formation (C≡N stretch at ~2240 cm) and adjust reaction time .
Q. How does the bromophenyl group influence the compound’s electronic properties?
- Electron-Withdrawing Effect : The bromine atom increases electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Steric Effects : The para-substituted bromine minimizes steric hindrance, favoring planar molecular geometry critical for crystal packing .
Q. What are the potential applications in drug discovery?
- Anticancer Agents : Derivatives inhibit kinase enzymes (e.g., EGFR) by binding to ATP pockets, as shown in analogues with IC < 1 μM .
- Antimicrobial Scaffolds : The nitrile group interacts with bacterial cysteine proteases, disrupting cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
